Fmoc-D-4,4'-ビフェニルアラニン

説明

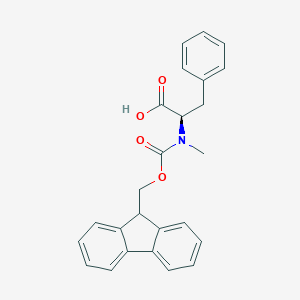

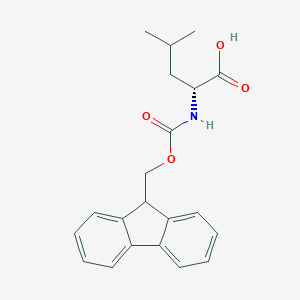

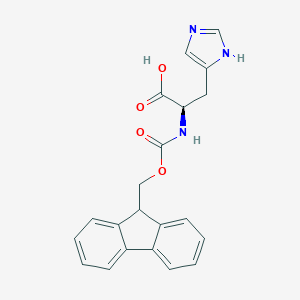

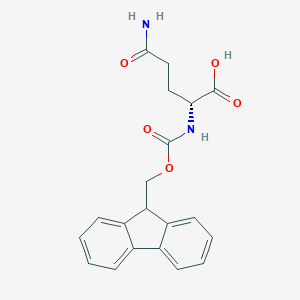

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ハイドロゲル形成

Fmoc-ジフェニルアラニンは、ハイドロゲルの形成能力に関して広く研究されてきました . ハイドロゲルは、大量の水またはその他の生物学的流体をカプセル化できる三次元材料です . これらのハイドロゲルの機械的および機能的特性は、調製方法、溶媒、pH、およびその他の実験パラメーターによって異なる場合があります . Fmoc-ジフェニルアラニンハイドロゲルは、生体適合性があり、さまざまな生体医用アプリケーションに適していることがわかっています .

組織工学

Fmoc-ジフェニルアラニンハイドロゲルの優れた機械的剛性と細胞接着をサポートする能力は、組織工学のための有望な足場となっています . これらのハイドロゲルの特性(剛性とマトリックスの多孔性など)は、ペプチド濃度を調整することで調整できます .

ドラッグデリバリーシステム

Fmoc-ジフェニルアラニンが安定な超分子ハイドロゲルを形成する能力は、ドラッグデリバリーシステムの開発のための潜在的な候補となっています . これらのハイドロゲルは、治療薬をカプセル化して制御された方法で送達するために使用できます .

生体医用アプリケーション

Fmoc-ジフェニルアラニンハイドロゲルは、生体適合性と生理学的条件でゲル化する能力のために、さまざまな生体医用アプリケーションで研究されてきました . これには、再生医療、創傷治癒、細胞培養の基質としてのアプリケーションが含まれます

作用機序

Target of Action

Fmoc-D-4,4’-Biphenylalanine, also known as Fmoc-D-Bip-OH or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1’-biphenyl]-4-yl)propanoic acid, is a derivative of phenylalanine Similar compounds, such as fmoc-phenylalanine (fmoc-f), have been found to exhibit antimicrobial properties, specifically against gram-positive bacteria .

Mode of Action

It is known that fmoc-amino acids (fmoc-aa), including fmoc-phenylalanine, exhibit antibacterial activity due to their surfactant properties . Surfactants are known to disrupt bacterial membranes, which may explain the antibacterial activity of these compounds .

Biochemical Pathways

It is known that fmoc-amino acids can self-assemble into hydrogels under physiological conditions . This property could potentially affect various biochemical pathways, particularly those involved in bacterial growth and biofilm formation .

Result of Action

Similar compounds, such as fmoc-phenylalanine, have been found to inhibit biofilm formation in staphylococcus aureus and pseudomonas aeruginosa, and even eradicate already formed biofilms .

Action Environment

The action of Fmoc-D-4,4’-Biphenylalanine can be influenced by various environmental factors. For instance, the self-assembly of Fmoc-amino acids into hydrogels is known to depend on the experimental conditions used during preparation . Additionally, the antibacterial activity of these compounds may be influenced by factors such as the presence of other substances, pH, and temperature .

生化学分析

Biochemical Properties

Fmoc-D-4,4’-Biphenylalanine is known for its ability to self-assemble into hydrogels under physiological conditions . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, depend on the experimental conditions used during preparation .

Cellular Effects

Fmoc-D-4,4’-Biphenylalanine has shown antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .

Molecular Mechanism

The mechanism of action of Fmoc-D-4,4’-Biphenylalanine is related to its surfactant-like properties . It can form micelles at concentrations equivalent to its minimum bactericidal concentration . These micelles can interact with bacterial cells, leading to changes in cell function .

Temporal Effects in Laboratory Settings

The effects of Fmoc-D-4,4’-Biphenylalanine can change over time in laboratory settings . The stability and degradation of the compound, as well as its long-term effects on cellular function, are influenced by factors such as pH and the presence of other solvents .

Dosage Effects in Animal Models

For example, Fmoc-phenylalanine has been shown to reduce bacterial load in skin wound infections in mice .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGACONKQRJFGX-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133710 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-38-1 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。